

Introduction: A Chiral Building Block of Pharmaceutical Significance

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Compound of Interest

Compound Name: (S)-2-(benzylamino)butan-1-ol

CAS No.: 26191-63-9

Cat. No.: B2879520

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(S)-2-(benzylamino)butan-1-ol, a chiral 1,2-amino alcohol derivative, serves as a pivotal intermediate and resolving agent in the synthesis of high-value, optically active compounds.[1] Its structure is integral to a variety of biologically active molecules, making it a compound of significant interest to researchers in medicinal chemistry and drug development.[1][2] This guide provides a comprehensive technical overview of its commercial availability, key applications, synthesis, purification, and analytical characterization, tailored for professionals in the pharmaceutical and life sciences sectors. The primary utility of this molecule lies in its application as a key precursor for the synthesis of (S,S)-Ethambutol, a first-line bacteriostatic drug for the treatment of tuberculosis.[2] The stereochemistry of this intermediate is of paramount importance, as the therapeutic efficacy of Ethambutol resides almost exclusively in the (S,S)-enantiomer, which is reported to be approximately 500 times more potent than its (R,R)-diastereomer counterpart.[2]

Physicochemical Properties and Safety Data

A thorough understanding of a compound's properties and handling requirements is fundamental to its effective and safe use in a laboratory setting. The following table summarizes key data for **(S)-2-(benzylamino)butan-1-ol**.

Property	Value	Reference
CAS Number	26191-63-9	[3][4]
Molecular Formula	C ₁₁ H ₁₇ NO	[3][4]
Molecular Weight	179.26 g/mol	[3][4]
Melting Point	74-75 °C	[4]
Boiling Point	115-117 °C @ 2 Torr	[4]
Appearance	White to off-white crystalline solid	N/A
GHS Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)	[5][6][7]
GHS Pictograms	GHS05 (Corrosion), GHS07 (Exclamation Mark)	[5][7]

Note: Safety information is based on similar compounds like 1-Butanol and should be confirmed by consulting the specific Safety Data Sheet (SDS) from the supplier before handling.[5][6][7][8][9] Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated area.[5][6]

Commercial Availability Landscape

(S)-2-(benzylamino)butan-1-ol is commercially available from a range of fine chemical suppliers, typically for research and development purposes. Availability can range from milligram to kilogram scales, with purity levels generally exceeding 95-98%. For large-scale or cGMP (Current Good Manufacturing Practice) requirements, inquiries with specialized custom synthesis providers are recommended.

Supplier	Example Product Number	Typical Purity	Available Quantities	Notes
BOC Sciences	26191-63-9	>98%	mg, g, kg	Offers cGMP production capabilities.[3]
AK Scientific, Inc.	1073CE	≥98%	100mg, 1g	Listed on chemical marketplaces.[4]
Appchem	AC-33923	≥98%	Custom Quote	Provides basic product specifications. [10]
Vibrant Pharma Inc.	V02793 ((R)-enantiomer)	97%	1g, 5g, 25g	Sells the (R)-enantiomer; indicates availability of related chiral amino alcohols. [11]
ChemicalBook Aggregators	CB2397087	Varies	mg to kg	Aggregates multiple suppliers, prices, and stock levels. [4]

Core Application: Synthesis of (S,S)-Ethambutol

The most critical application of **(S)-2-(benzylamino)butan-1-ol** is as a protected chiral intermediate for the synthesis of Ethambutol. The N-benzyl group serves as a protecting group for the amine, which can be removed in a later synthetic step. The synthesis of Ethambutol involves the condensation of two molecules of the chiral precursor, (S)-2-aminobutan-1-ol, with 1,2-dichloroethane.[2][12] Using **(S)-2-(benzylamino)butan-1-ol** provides a stable, crystalline

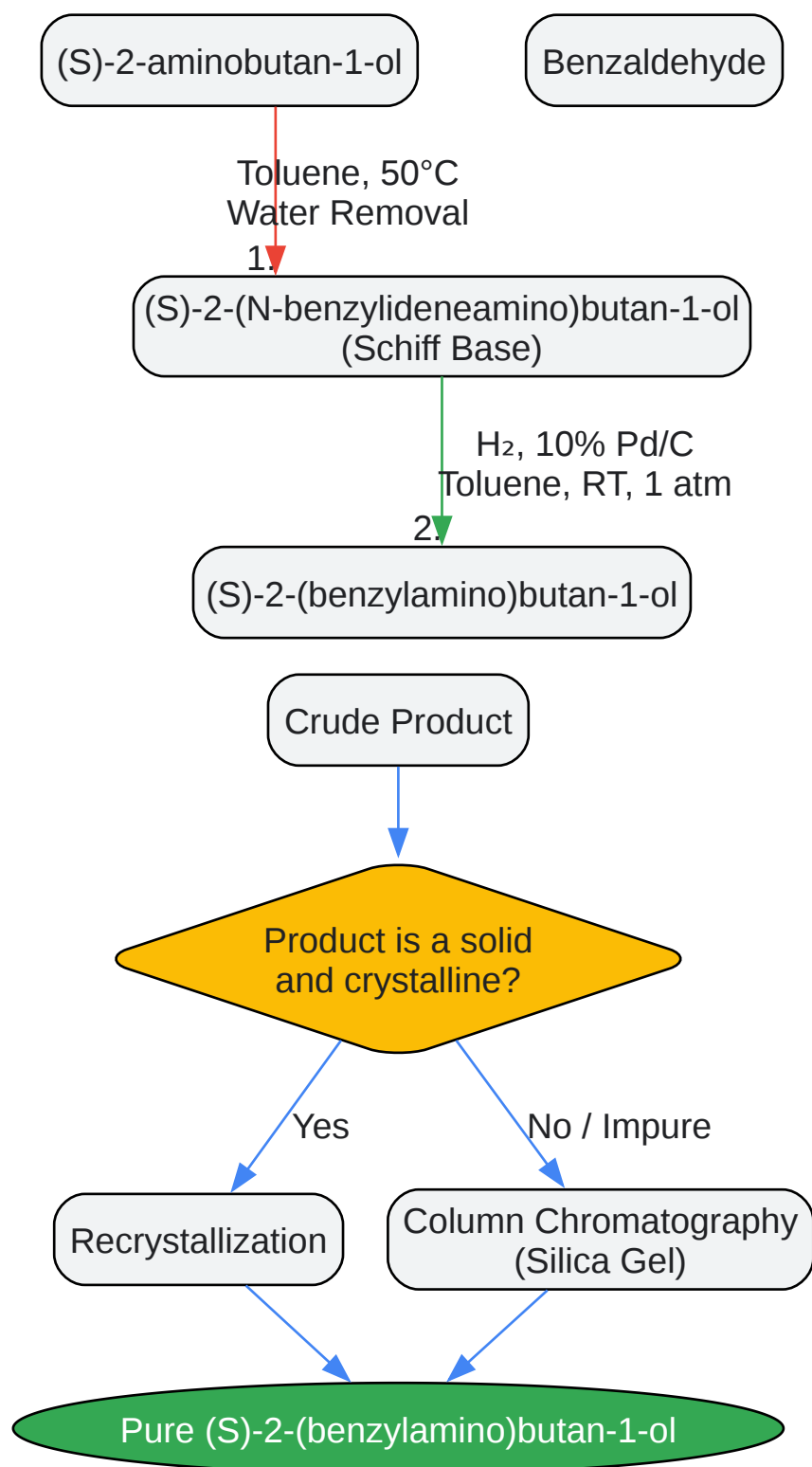
intermediate that can be purified to high enantiomeric excess before proceeding to the final drug substance.

Technical Guide: Synthesis and Purification

For research teams requiring larger quantities than are commercially viable or seeking to develop a proprietary synthesis route, the following protocols provide a validated starting point. The most common laboratory-scale synthesis involves a two-step process starting from the readily available (S)-(+)-2-aminobutan-1-ol.[\[1\]](#)

Part 1: Synthesis via Reductive Amination

This procedure involves the formation of a Schiff base intermediate, which is then reduced to the final product. An efficient method involves catalytic hydrogenation over palladium on carbon.[\[1\]](#)



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Caption: General purification workflow for the final product.

Experimental Protocol: Purification

- Recrystallization (if product solidifies):
 - Dissolve the crude solid in a minimum amount of a hot solvent system (e.g., ethyl acetate/hexanes or toluene).
 - Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
 - Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
- Column Chromatography (for oils or impure solids):
 - Prepare a silica gel column using a suitable solvent system. A gradient of ethyl acetate in hexanes is a common starting point.
 - Dissolve the crude product in a minimal amount of the eluent or dichloromethane.
 - Load the sample onto the column and elute, collecting fractions.
 - Monitor the fractions by TLC.
 - Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Analytical Characterization

Rigorous analytical characterization is non-negotiable in drug development to confirm structure, purity, and stereochemical integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural elucidation. [13][14]The expected ^1H NMR spectrum of **(S)-2-(benzylamino)butan-1-ol** in CDCl_3 would show distinct signals corresponding to the different proton environments.

- Aromatic Protons: A multiplet around 7.2-7.4 ppm corresponding to the five protons of the benzyl group.
- Benzyl CH₂: Two doublets (or a singlet depending on chirality and solvent) around 3.7-3.9 ppm for the two diastereotopic protons of the benzylic methylene group.
- Alcohol CH₂OH: Two multiplets around 3.4-3.7 ppm for the two diastereotopic protons adjacent to the hydroxyl group.
- Butanol CH: A multiplet around 2.6-2.8 ppm for the proton at the chiral center (C2).
- Butanol CH₂: A multiplet around 1.4-1.6 ppm for the ethyl group methylene protons.
- Butanol CH₃: A triplet around 0.9 ppm for the terminal methyl group protons.
- NH and OH Protons: Broad singlets that are exchangeable with D₂O. Their chemical shifts can vary depending on concentration and temperature.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing purity and, critically, enantiomeric excess (ee). [15]* Purity Analysis (Reversed-Phase): A C18 column with a mobile phase of acetonitrile and water (often with a modifier like TFA or formic acid) can be used to determine chemical purity.

- Chiral Analysis: A chiral stationary phase (e.g., a polysaccharide-based column like Chiralcel® OD or Chiralpak® AD) is required to separate the (S)- and (R)-enantiomers. This is the definitive method to confirm the enantiomeric purity of the synthesized material.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI) in positive mode, the expected ion would be [M+H]⁺ at m/z 180.2.

Conclusion

(S)-2-(benzylamino)butan-1-ol is a commercially accessible and synthetically valuable chiral building block. Its primary role as a key intermediate in the manufacture of the anti-tuberculosis drug Ethambutol underscores the importance of controlling its stereochemistry. For researchers

and drug developers, a comprehensive understanding of its procurement, synthesis, purification, and analytical validation is crucial for advancing projects that rely on this specific chiral scaffold. The protocols and data presented in this guide offer a robust framework for the successful application of this compound in a research and development setting.

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